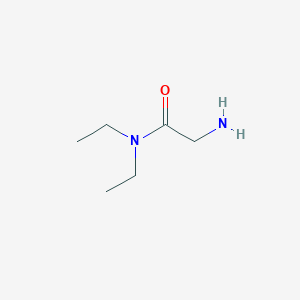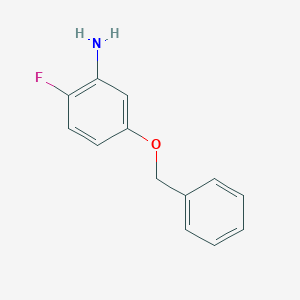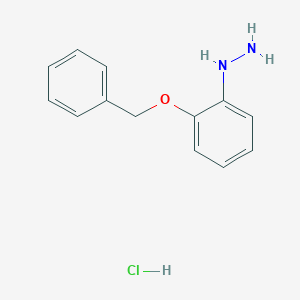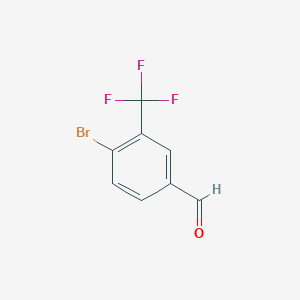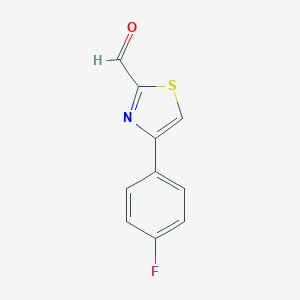
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
描述
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and an aldehyde functional group in this compound makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbon disulfide and chloroacetaldehyde in the presence of a base to form the thiazole ring. The reaction conditions often include:
Temperature: Moderate heating (50-80°C)
Solvent: Polar solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce different substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
Reduction: 4-(4-Fluorophenyl)-1,3-thiazole-2-methanol
Substitution: Various halogenated or nitrated derivatives
科学研究应用
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
相似化合物的比较
- 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
- 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde
- 4-(4-Nitrophenyl)-1,3-thiazole-2-carbaldehyde
Comparison: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. Compared to its chlorinated, methylated, or nitrated analogs, the fluorinated compound often exhibits superior performance in biological assays and chemical reactions due to the strong electron-withdrawing nature of the fluorine atom.
属性
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSOVONCIJOYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395283 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383142-69-6 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
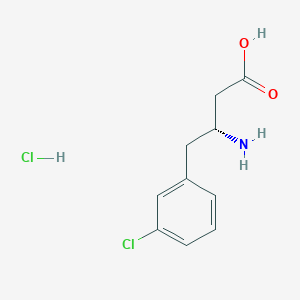
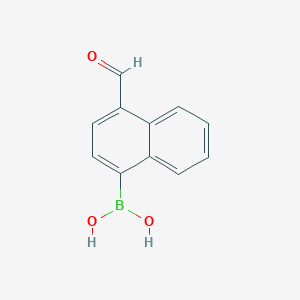
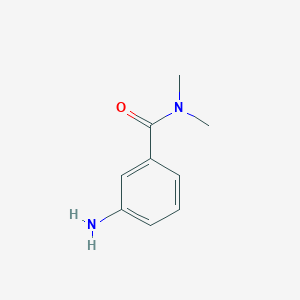
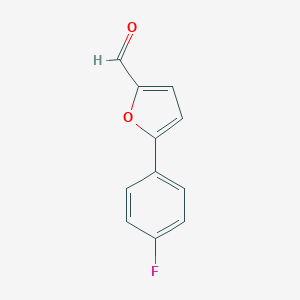
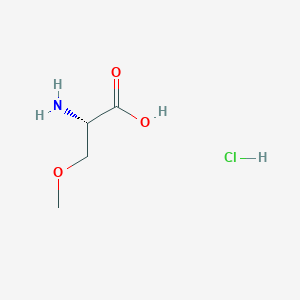
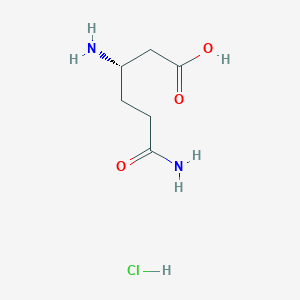
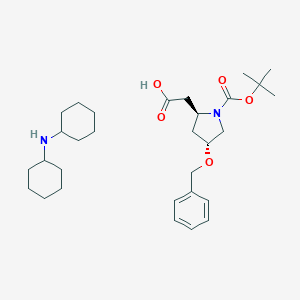
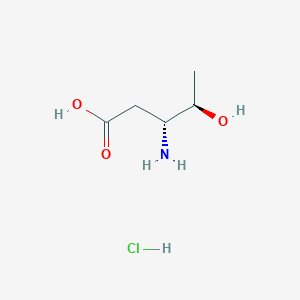
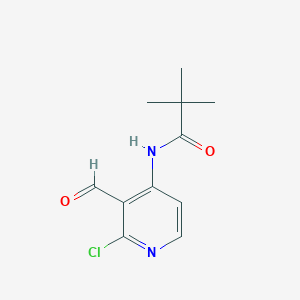
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
